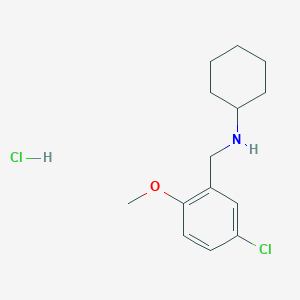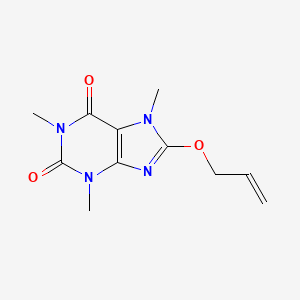
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride, also known as AGN-2979, is a compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have an effect on the serotonin transporter.
Wirkmechanismus
The mechanism of action of N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride involves its interaction with the serotonin transporter. This compound acts as a selective serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its effect on the serotonin transporter. By blocking the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft. This can lead to changes in neuronal activity and can help alleviate symptoms of depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This can make it a useful tool for studying the serotonin transporter and its role in various diseases. However, one limitation is that this compound is not currently approved for clinical use, which can limit its potential application in research.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride. One area of research could focus on its potential use in the treatment of other diseases that are related to serotonin dysfunction, such as anxiety disorders or obsessive-compulsive disorder. Another area of research could focus on developing new compounds that are based on the structure of this compound, with the goal of improving its efficacy and reducing its side effects. Additionally, future research could focus on understanding the long-term effects of this compound on neuronal function and behavior.
Synthesemethoden
The synthesis of N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride involves a multi-step process that begins with the reaction of 5-chloro-2-methoxybenzyl chloride with cyclohexylamine. This reaction produces N-(5-chloro-2-methoxybenzyl)cyclohexylamine, which is then reacted with hydrochloric acid to produce the hydrochloride salt of the compound.
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride has been studied for its potential use in the treatment of various diseases. One area of research has focused on its use as an antidepressant. Studies have shown that this compound has an effect on the serotonin transporter, which is a target for many antidepressant drugs.
Eigenschaften
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWNPLRWEBTPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(1-pyrrolidinylsulfonyl)-2-thienyl]carbonyl}-3-piperidinol](/img/structure/B5371401.png)
![1-{[1-({6-[(2-hydroxybutyl)amino]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5371408.png)
![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![5-amino-3-[1-cyano-2-(4-isopropyl-3-nitrophenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5371440.png)
![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)

![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)